molecular formula C11H12N2S B3209053 1-(4-methylbenzyl)-1H-imidazole-2-thiol CAS No. 105764-00-9

1-(4-methylbenzyl)-1H-imidazole-2-thiol

Cat. No.: B3209053
CAS No.: 105764-00-9
M. Wt: 204.29 g/mol
InChI Key: RXOMFRZVVWAXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a planar five-membered ring. It is a part of several important biomolecules, which include histidine and the histidine residues in many enzymes . The benzyl group is often abbreviated “Bn”, thus benzyl alcohol is denoted as BnOH . The compound you’re asking about seems to be a thiol derivative of an imidazole compound with a 4-methylbenzyl group attached.


Molecular Structure Analysis

The molecular structure of “1-(4-methylbenzyl)-1H-imidazole-2-thiol” would likely involve a five-membered imidazole ring with a thiol (-SH) group at the 2-position and a 4-methylbenzyl group at the 1-position .


Chemical Reactions Analysis

Imidazole compounds can participate in a variety of chemical reactions. For example, they can act as a nucleophile in substitution reactions or as a base in elimination reactions . They can also participate in cycloaddition reactions .

Scientific Research Applications

Therapeutic Versatility of Imidazole Derivatives

Imidazole and its derivatives, including imidazo[2,1-b]-thiazoles, have been extensively studied for their pharmacological activities. These compounds exhibit a wide range of therapeutic potentials, such as antitumor, antimicrobial, and antiviral activities. The synthesis of imidazole derivatives is a significant area of interest in medicinal chemistry, aiming to develop new drugs with improved efficacy and safety profiles. The review by Shareef et al. (2019) highlights the therapeutic versatility of imidazo[2,1-b]-thiazoles, indicating the importance of this scaffold in drug discovery and development (Shareef et al., 2019).

Antioxidant Properties

The antioxidant activity of compounds is a critical parameter for their potential therapeutic applications, especially in diseases where oxidative stress plays a key role. The review on analytical methods used in determining antioxidant activity provides insights into the various assays employed to evaluate the antioxidant capacity of compounds, including imidazole derivatives. This knowledge is essential for developing drugs aimed at mitigating oxidative damage in cells (Munteanu & Apetrei, 2021).

Synthetic and Transformational Studies

Research on the synthesis and transformation of imidazole derivatives, including 4-phosphorylated imidazole derivatives, is crucial for creating compounds with specific biological activities. The studies by Abdurakhmanova et al. (2018) elaborate on the chemical synthesis techniques and the biological properties of these compounds, showcasing the potential for developing new pharmacologically active agents (Abdurakhmanova et al., 2018).

Antitumor Activity

Imidazole derivatives have been investigated for their antitumor activities. The review by Iradyan et al. (2009) discusses various imidazole derivatives, including bis(2-chloroethyl)amino derivatives and benzimidazole, highlighting some compounds that have progressed to preclinical testing stages. This research underlines the potential of imidazole derivatives in cancer therapy (Iradyan et al., 2009).

Future Directions

The future directions for research on “1-(4-methylbenzyl)-1H-imidazole-2-thiol” could include further investigation of its synthesis, characterization, and potential biological activities. It could also be interesting to explore its potential applications in medicinal chemistry .

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-9-2-4-10(5-3-9)8-13-7-6-12-11(13)14/h2-7H,8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOMFRZVVWAXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methylbenzyl)-1H-imidazole-2-thiol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(4-methylbenzyl)-1H-imidazole-2-thiol
Reactant of Route 3
Reactant of Route 3
1-(4-methylbenzyl)-1H-imidazole-2-thiol
Reactant of Route 4
1-(4-methylbenzyl)-1H-imidazole-2-thiol
Reactant of Route 5
1-(4-methylbenzyl)-1H-imidazole-2-thiol
Reactant of Route 6
1-(4-methylbenzyl)-1H-imidazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.